molecular formula C21H28N4O2 B4926397 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide

Cat. No.: B4926397
M. Wt: 368.5 g/mol
InChI Key: QMYZGKOAIQLOLY-CALCHBBNSA-N
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Description

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole moiety, and an indene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield a variety of functionalized derivatives .

Scientific Research Applications

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-(2-pyrazol-1-ylethyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16-14-24(15-17(2)27-16)21(12-18-6-3-4-7-19(18)13-21)20(26)22-9-11-25-10-5-8-23-25/h3-8,10,16-17H,9,11-15H2,1-2H3,(H,22,26)/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYZGKOAIQLOLY-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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